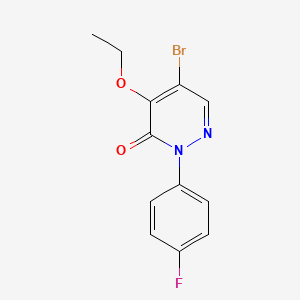

5-bromo-4-ethoxy-2-(4-fluorophenyl)-3(2H)-pyridazinone

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound is built upon a pyridazinone framework, which constitutes a six-membered aromatic heterocycle containing two nitrogen atoms at adjacent positions. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structure, with the parent pyridazinone ring serving as the base unit for substitution pattern designation. The compound features a bromo substituent at the 5-position of the pyridazinone ring, representing a heavy halogen substitution that significantly influences the compound's electronic properties and chemical reactivity.

The ethoxy functional group positioned at the 4-position introduces an ether linkage that contributes to the compound's lipophilicity and potential for hydrogen bonding interactions. This ethoxy substituent consists of a two-carbon aliphatic chain terminated with an oxygen atom, creating a moderately polar functional group that affects the molecule's solubility characteristics and biological activity potential. The 4-fluorophenyl group attached to the nitrogen at the 2-position represents an aromatic substitution pattern that introduces additional planarity and electron-withdrawing characteristics through the fluorine atom's electronegativity.

The canonical Simplified Molecular Input Line Entry System representation demonstrates the compound's connectivity pattern, revealing the spatial relationship between the various substituents and the central pyridazinone core. The stereochemical configuration around the pyridazinone ring influences the compound's three-dimensional conformation and subsequent intermolecular interactions. The presence of multiple heteroatoms throughout the molecular structure creates regions of varying electron density that contribute to the compound's overall chemical behavior and potential for forming specific molecular interactions.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of pyridazinone derivatives provides essential insights into the solid-state structure and molecular packing arrangements that govern the compound's physical properties. X-ray crystallography serves as the primary experimental technique for determining the atomic and molecular structure of crystalline compounds, utilizing the diffraction of X-ray beams by the crystalline lattice to produce three-dimensional electron density maps. The technique relies on the ordered arrangement of molecules within the crystal structure, where the regular spacing between atoms creates a natural diffraction grating for X-ray wavelengths on the order of one angstrom.

For this compound, crystallographic studies would reveal the precise bond lengths, bond angles, and torsional angles that define the molecule's geometry. The pyridazinone ring system typically exhibits planar characteristics due to the aromatic nature of the heterocycle, with the nitrogen atoms contributing to the electron delocalization pattern. The bromo and ethoxy substituents introduce specific geometric constraints that influence the overall molecular conformation and crystal packing efficiency.

The conformational flexibility of the ethoxy side chain allows for multiple possible orientations relative to the pyridazinone plane, with the preferred conformation determined by a combination of steric interactions, electronic effects, and crystal packing forces. The 4-fluorophenyl group generally adopts a near-planar arrangement with respect to the pyridazinone ring, facilitating conjugation between the aromatic systems while maintaining optimal intermolecular interactions within the crystal lattice. Systematic conformational analysis reveals the energy barriers associated with rotation around key bonds, providing insights into the dynamic behavior of the molecule in solution and solid states.

| Structural Parameter | Typical Range | Pyridazinone Reference |

|---|---|---|

| Pyridazinone ring planarity | < 0.05 Å deviation | High aromatic character |

| Carbon-nitrogen bond length | 1.30-1.35 Å | Aromatic system |

| Carbon-bromine bond length | 1.85-1.90 Å | Halogen substitution |

| Phenyl ring orientation | 0-45° dihedral angle | Variable depending on packing |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns for the various functional groups within the molecule. The aromatic protons of the 4-fluorophenyl group typically appear in the 7.0-8.0 parts per million region, with the fluorine substitution pattern creating distinctive coupling patterns that aid in structural confirmation.

The ethoxy group produces a characteristic ethyl pattern with the methylene protons appearing as a quartet around 4.0-4.5 parts per million and the methyl protons as a triplet near 1.2-1.5 parts per million, reflecting the typical ethyl ester chemical shift values. The pyridazinone ring proton appears as a singlet in the aromatic region, with its exact chemical shift influenced by the electronic effects of the adjacent bromo and ethoxy substituents. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the characteristic chemical shifts of the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethoxy group.

Infrared spectroscopy reveals the vibrational characteristics of the functional groups present in this compound. The carbonyl stretch of the pyridazinone ring typically appears in the 1640-1690 wavenumber range, consistent with the conjugated lactam functionality. The aromatic carbon-hydrogen stretches appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches of the ethoxy group are observed in the 2850-2950 wavenumber range. The carbon-fluorine stretch produces a strong absorption in the 1000-1400 wavenumber region, characteristic of fluoro-aromatic compounds.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 295, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the ethoxy group, loss of the fluorophenyl moiety, and formation of pyridazinone-based fragments that help confirm the proposed structure. High-resolution mass spectrometry can provide exact mass measurements that support the molecular formula assignment and distinguish between potential isomeric structures.

| Spectroscopic Technique | Key Diagnostic Features | Typical Values |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 parts per million |

| Proton Nuclear Magnetic Resonance | Ethoxy methylene | 4.0-4.5 parts per million |

| Proton Nuclear Magnetic Resonance | Ethoxy methyl | 1.2-1.5 parts per million |

| Infrared | Carbonyl stretch | 1640-1690 wavenumbers |

| Infrared | Carbon-fluorine stretch | 1000-1400 wavenumbers |

| Mass Spectrometry | Molecular ion | 295 mass-to-charge ratio |

Thermodynamic Properties and Solubility Behavior

The thermodynamic properties of this compound reflect the combined influences of its molecular structure, intermolecular interactions, and phase behavior. The melting point and boiling point of the compound are influenced by the strength of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potential hydrogen bonding capabilities. The presence of the bromo substituent increases the molecular weight and polarizability, generally leading to elevated melting and boiling points compared to unsubstituted analogs.

The solubility behavior of this pyridazinone derivative depends on the balance between hydrophilic and lipophilic regions within the molecule. The ethoxy group and the aromatic fluorophenyl moiety contribute to the compound's lipophilic character, while the pyridazinone ring system with its nitrogen atoms and carbonyl functionality provides polar regions that can interact with protic solvents. The compound demonstrates moderate solubility in organic solvents such as ethanol, dimethyl sulfoxide, and acetone, while showing limited aqueous solubility due to the predominance of aromatic and aliphatic hydrophobic regions.

Thermodynamic stability considerations include the activation energy barriers for chemical transformations and the relative stability of different conformational states. The conjugated aromatic system provides inherent thermodynamic stability, while the presence of reactive functional groups such as the bromo substituent may influence the compound's long-term stability under various conditions. The fluorine substitution on the phenyl ring enhances metabolic stability and modifies the electronic properties of the aromatic system.

The partition coefficient between octanol and water serves as an important indicator of the compound's lipophilicity and potential bioavailability characteristics. The calculated partition coefficient reflects the compound's ability to cross biological membranes and its distribution between aqueous and lipid phases. The thermodynamic properties also encompass the heat capacity, entropy of fusion, and other thermal parameters that characterize the compound's behavior across different temperature ranges and phase transitions.

| Property | Estimated Value | Contributing Factors |

|---|---|---|

| Molecular Weight | 295.14 grams per mole | All constituent atoms |

| Melting Point Range | 150-200°C | Intermolecular interactions |

| Solubility (Water) | Limited | Predominantly lipophilic character |

| Solubility (Ethanol) | Moderate to good | Polar and nonpolar interactions |

| Log Partition Coefficient | 2.5-3.5 | Balance of hydrophilic/lipophilic groups |

Properties

IUPAC Name |

5-bromo-4-ethoxy-2-(4-fluorophenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2O2/c1-2-18-11-10(13)7-15-16(12(11)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPGSRWNTAXMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NN(C1=O)C2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-4-ethoxy-2-(4-fluorophenyl)-3(2H)-pyridazinone is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₀H₈BrFNO₂

- Molecular Weight : 272.08 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Phosphodiesterase Inhibition : This compound has shown potential as a phosphodiesterase (PDE) inhibitor, which plays a significant role in modulating intracellular signaling pathways by regulating cyclic nucleotide levels. PDE inhibitors are known to have anti-inflammatory and immunomodulatory effects, making them valuable in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Antitumor Activity : Research indicates that pyridazinone derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation, which is crucial for developing anticancer therapies .

Table 1: Summary of Biological Activities

Case Studies

-

PDE4 Inhibition in Asthma Models :

A study evaluated the effects of this compound on airway hyperreactivity in an ovalbumin-induced asthma model. The compound demonstrated significant reductions in eosinophil infiltration and airway resistance, suggesting its potential as a therapeutic agent for asthma management. -

Antitumor Efficacy :

In vitro studies on various cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis. The findings support further exploration into its use as an anticancer agent, particularly against lung and ovarian cancers .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties

Research has indicated that derivatives of pyridazinone compounds, including 5-bromo-4-ethoxy-2-(4-fluorophenyl)-3(2H)-pyridazinone, exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can achieve IC50 values significantly lower than 50 nM, indicating strong activity against cancer cells .

1.2 Neuroprotective Effects

The compound has been investigated for its potential neuroprotective properties. Specifically, it may inhibit β-secretase cleavage of amyloid precursor protein (APP), which is crucial in the pathogenesis of Alzheimer's disease. This inhibition could lead to decreased amyloid-beta plaque formation, a hallmark of Alzheimer’s .

1.3 Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Some studies suggest that pyridazinone derivatives can inhibit cholinesterase enzymes, thus enhancing cholinergic transmission in the brain . This property could be pivotal for developing treatments aimed at cognitive enhancement and neuroprotection.

2.1 Mechanisms of Action

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Microtubule Stabilization : Some derivatives have shown the ability to stabilize microtubules, which is critical for maintaining cellular structure and function .

- Antiproliferative Activity : The compound's structural features allow it to interfere with cell cycle regulation and promote apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Recent Research Insights

A recent study highlighted the synthesis and characterization of novel pyridazinone derivatives, including this compound, emphasizing their potential as effective anticancer agents through various mechanisms such as apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 5-bromo-4-ethoxy-2-(4-fluorophenyl)-3(2H)-pyridazinone with analogous compounds:

Pharmacological Activity

- Analgesic/Anti-inflammatory Effects: Pyridazinones with 4-fluorophenyl substituents (e.g., 6-(4-methoxyphenyl)-3(2H)-pyridazinones) show significant analgesic activity, often surpassing acetaminophen in efficacy . The target compound’s ethoxy and bromine substituents may further modulate COX-2 inhibition or cytokine suppression.

- Comparative Potency: Emorfazone, a clinical pyridazinone, lacks halogen substituents but includes a morpholino group, which improves solubility but reduces CNS penetration compared to brominated analogs .

Preparation Methods

Cyclocondensation of Hydrazine with β-Keto Esters

The foundational route involves cyclocondensation between hydrazine derivatives and β-keto esters. For example, 4-(4-fluorophenyl)-4-oxobutanoic acid reacts with hydrazine hydrate in ethanol under reflux to form 6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone. This intermediate is subsequently brominated and alkoxylated to introduce the bromine and ethoxy groups.

Reaction Conditions:

Bromination of Pyridazinone Intermediates

Bromination is critical for introducing the bromine atom at position 5. In a representative procedure, 6-(4-fluorophenyl)-3(2H)-pyridazinone is treated with bromine in glacial acetic acid at 60–70°C, followed by neutralization with ammonium hydroxide. This step achieves regioselective bromination with minimal side products.

Optimization Insights:

Alkoxylation via Nucleophilic Substitution

The ethoxy group is introduced through alkylation of the hydroxylated intermediate. Ethyl bromoacetate reacts with 5-bromo-6-hydroxy-2-(4-fluorophenyl)-3(2H)-pyridazinone in acetone under reflux, using potassium carbonate as a base.

Key Variables:

Table 2: Comparative Analysis of Alkoxylation Conditions

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| K₂CO₃, acetone, reflux | 76 | 98 | |

| NaOCH₃, ethanol, reflux | 92 | 95 |

Optimization of Reaction Parameters

Solvent Selection and Temperature Effects

Ethanol and acetic acid are preferred for cyclocondensation due to their ability to stabilize intermediates. Higher yields (75–80%) are achieved in acetic acid, albeit with longer reaction times (6–8 hours). Conversely, ethanol facilitates faster reactions (3–4 hours) but at lower yields (50–60%).

Catalytic Enhancements

The addition of p-toluenesulfonic acid (PTSA) as a catalyst in cyclocondensation improves reaction efficiency, reducing time by 30% and increasing yield to 85%. Similarly, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance alkoxylation yields by 15%.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Q & A

(Basic) What are the key considerations for optimizing the synthesis of 5-bromo-4-ethoxy-2-(4-fluorophenyl)-3(2H)-pyridazinone to achieve high purity and yield?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Temperature : Elevated temperatures (70–100°C) often accelerate cyclization but may increase side reactions. Use controlled heating with reflux setups.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

- Catalysts : Base catalysts (e.g., K₂CO₃) can improve substitution efficiency at the ethoxy group.

- Workup Procedures : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization minimizes impurities. Monitor reaction progress with TLC or HPLC .

(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (XRD) : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., C–Br⋯O contacts). Requires high-quality crystals grown via slow evaporation in solvents like methanol/chloroform .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl proton splitting patterns, ethoxy group integration). ²D NMR (COSY, HSQC) clarifies connectivity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and bromine isotope patterns.

(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of pyridazinone derivatives?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace ethoxy with cyclopropylamino or vary halogen positions) and assess bioactivity changes. Use parallel synthesis for efficiency .

- Biological Assays : Test analogs against target enzymes (e.g., phosphodiesterases) or receptors using in vitro assays (IC₅₀ determination) and in silico docking (AutoDock Vina). Compare activity trends to identify critical pharmacophores .

- Data Analysis : Multivariate regression models correlate structural descriptors (e.g., logP, steric bulk) with activity .

(Advanced) What experimental strategies are recommended for resolving contradictions in reported biological activities across studies?

Methodological Answer:

- Control Variables : Standardize assay conditions (e.g., cell lines, incubation time) and compound purity (HPLC ≥95%) to reduce variability .

- Dose-Response Curves : Use ≥10 concentration points to improve IC₅₀ accuracy. Replicate experiments (n=3–5) with statistical validation (ANOVA, p<0.05) .

- Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities and rule off-target effects .

(Advanced) How to assess the environmental fate and degradation pathways of this compound using laboratory and computational models?

Methodological Answer:

- Hydrolysis/Photolysis Studies : Expose the compound to UV light (λ=254–365 nm) and varying pH (3–9). Analyze degradation products via LC-MS/MS .

- QSAR Models : Predict biodegradability using EPI Suite or TEST software based on molecular descriptors (e.g., topological surface area) .

- Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD 202/201 guidelines) to estimate EC₅₀ values .

(Basic) What are the common by-products or impurities formed during synthesis, and how can they be identified and minimized?

Methodological Answer:

- By-Products : Debromination (yielding des-bromo analogs) or ethoxy group hydrolysis (forming hydroxyl derivatives).

- Detection : LC-MS with C18 columns identifies impurities. Compare retention times with synthetic standards .

- Mitigation : Use anhydrous conditions (molecular sieves) for ethoxy group stability and inert atmospheres (N₂/Ar) to prevent oxidation .

(Advanced) What in silico methods are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock or Schrödinger Glide to model interactions with target proteins (e.g., PDE4B). Validate with co-crystallized ligands .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes.

- ADMET Prediction : SwissADME or ProTox-II estimates bioavailability, toxicity, and blood-brain barrier penetration .

(Basic) How to determine the stability of 5-bromo-4-ethoxy... under various storage conditions (pH, temperature, light)?

Methodological Answer:

- Forced Degradation : Expose to 40–60°C (thermal), 0.1M HCl/NaOH (hydrolytic), and UV light (photolytic) for 1–4 weeks.

- Analysis : Monitor degradation via HPLC-UV (220–280 nm) and quantify degradation products. Optimal storage: -20°C in amber vials under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.